molecular formula C28H30ClN3O2 B12754678 4-(3-Chlorophenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol CAS No. 88737-59-1

4-(3-Chlorophenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol

Cat. No.: B12754678
CAS No.: 88737-59-1
M. Wt: 476.0 g/mol
InChI Key: KFWQHDGUZCGDER-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol is a complex organic compound that features a combination of chlorophenyl, indole, phenoxy, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Preparation of 3-methyl-1H-indole: This can be synthesized from indole through a methylation reaction using methyl iodide in the presence of a base.

    Synthesis of 4-(3-methyl-1H-indol-2-yl)phenol: This involves a coupling reaction between 3-methyl-1H-indole and phenol derivatives.

    Formation of the chlorophenyl intermediate: This step includes the chlorination of a phenyl ring to introduce the 3-chlorophenyl group.

    Coupling of intermediates: The final step involves coupling the chlorophenyl intermediate with the indole-phenol intermediate in the presence of a piperazine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3-Chlorophenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-indole: A simpler indole derivative with similar structural features.

    4-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different substituents.

    Piperazine derivatives: Compounds containing the piperazine ring with various substitutions.

Uniqueness

4-(3-Chlorophenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol is unique due to its combination of multiple functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

88737-59-1

Molecular Formula

C28H30ClN3O2

Molecular Weight

476.0 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-[4-(3-methyl-1H-indol-2-yl)phenoxy]propan-2-ol

InChI

InChI=1S/C28H30ClN3O2/c1-20-26-7-2-3-8-27(26)30-28(20)21-9-11-25(12-10-21)34-19-24(33)18-31-13-15-32(16-14-31)23-6-4-5-22(29)17-23/h2-12,17,24,30,33H,13-16,18-19H2,1H3

InChI Key

KFWQHDGUZCGDER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C3=CC=C(C=C3)OCC(CN4CCN(CC4)C5=CC(=CC=C5)Cl)O

Origin of Product

United States

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